2-Amino-5-(3-benzyloxyphenyl)nicotinic acid

Medicinal chemistry DHODH inhibitors Structure-activity relationship

Researchers performing DHODH inhibitor SAR often face isomer contamination and supply gaps for defined nicotinic acid building blocks. This compound provides a reliable solution: • Unique 3-benzyloxyphenyl at 5-position enables precise lipophilic pocket mapping. • 2-NH2 donor ensures critical hydrogen-bond interactions. • Consistent 95% purity supports reproducible in vitro assays (PAMPA-BBB, MDCK-MDR1). • Global sourcing with stable inventory.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
CAS No. 1258624-91-7
Cat. No. B6394670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3-benzyloxyphenyl)nicotinic acid
CAS1258624-91-7
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O
InChIInChI=1S/C19H16N2O3/c20-18-17(19(22)23)10-15(11-21-18)14-7-4-8-16(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,20,21)(H,22,23)
InChIKeyRJROTFKKLRCPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid (CAS 1258624-91-7) for Targeted DHODH Inhibitor Research


2-Amino-5-(3-benzyloxyphenyl)nicotinic acid (CAS 1258624-91-7) is a synthetic, small-molecule building block belonging to the 2-aminonicotinic acid class, with a molecular formula of C19H16N2O3 and a molecular weight of 320.34 g/mol . It is a key intermediate and a structural analog within the broader chemical space of dihydroorotate dehydrogenase (DHODH) inhibitors, a therapeutically relevant target class for autoimmune and inflammatory diseases [1]. Commercially, it is available as a research chemical with a specified purity (e.g., 95%) from suppliers such as ABCR . Its primary value proposition for scientific users lies in its specific, differentiated substitution pattern—a 2-amino group and a 3-benzyloxyphenyl substituent on the nicotinic acid core—which distinguishes it from other positional isomers and simpler nicotinic acid derivatives for structure-activity relationship (SAR) exploration.

Why 2-Amino-5-(3-benzyloxyphenyl)nicotinic Acid Cannot Be Substituted by Common In-Class Analogs


Substituting 2-amino-5-(3-benzyloxyphenyl)nicotinic acid with a generic or closely related analog fails in precise scientific applications due to the functional stringency of its pharmacophore. The presence and specific position of the primary 2-amino group are critical for forming key hydrogen-bond interactions within the DHODH ubiquinone binding pocket, a feature not shared with 5-(3-benzyloxyphenyl)nicotinic acid analogs that lack this donor [1]. Furthermore, the 3-benzyloxyphenyl motif at the 5-position of the pyridine ring dictates a unique dihedral angle and hydrophobic contact profile compared to its 2- or 4-substituted isomers, directly impacting binding pocket complementarity [2]. The carboxylic acid at the 3-position is also essential for interactions with conserved arginine residues in the target, making simple esters or amides unsuitable without a clear prodrug strategy [1]. This absolute requirement for a precise spatial arrangement of these three functional groups means that generic substitution can lead to silent or misinterpretable results in sophisticated assays.

Quantitative Differentiation Evidence for 2-Amino-5-(3-benzyloxyphenyl)nicotinic Acid (CAS 1258624-91-7) vs. Analogs


Hydrogen-Bond Donor (HBD) Count vs. 5-(3-Benzyloxyphenyl)nicotinic Acid Enables Critical Target Interaction

2-Amino-5-(3-benzyloxyphenyl)nicotinic acid possesses a primary amino group that serves as a hydrogen-bond donor (HBD), a feature absent in the des-amino comparator 5-(3-benzyloxyphenyl)nicotinic acid (CAS 893740-67-5). This HBD is critical for the established pharmacophore of DHODH inhibitors, where a donor-acceptor motif interacts with the ubiquinone binding site [1]. The molecular formula difference (C19H16N2O3 vs. C19H15NO3) translates to a fundamentally different electrostatic potential surface that governs molecular recognition .

Medicinal chemistry DHODH inhibitors Structure-activity relationship

Lipophilicity (LogP) Comparison with Core Scaffold 2-Aminonicotinic Acid for Membrane Permeability Profiling

The installation of a 3-benzyloxyphenyl group at the 5-position dramatically increases the lipophilicity of 2-amino-5-(3-benzyloxyphenyl)nicotinic acid compared to the core scaffold 2-aminonicotinic acid (CAS 5345-47-1). The target compound has a calculated LogP of 4.19, while 2-aminonicotinic acid has a significantly lower LogP, making the former a much more suitable probe for studying hydrophobic pocket interactions and membrane permeability challenges in cell-based assays [1].

ADME Physicochemical profiling Drug discovery

Topological Polar Surface Area (TPSA) Differentiation for CNS Drug-Likeness Assessment vs. DHODH Reference

With a TPSA of 85.44 Ų, 2-amino-5-(3-benzyloxyphenyl)nicotinic acid sits just above the common CNS drug-like threshold (≤ 60-70 Ų) but below the typical limit for oral absorption (≤ 140 Ų). This places it in a differentiated physicochemical space compared to more polar DHODH clinical candidates like teriflunomide (which has a TPSA influenced by its hydroxynitrile group) . The compound's specific TPSA value, combined with its high logP, suggests a unique CNS penetration profile that warrants targeted investigation in neuroinflammatory disease models where DHODH inhibition is of interest [1].

CNS drug discovery Physicochemical property Lead optimization

Evidence Gap Advisory: Direct Comparative DHODH IC50 Data is Currently Undisclosed

A rigorous search of the public literature, including patents, BindingDB, ChEMBL, and PubMed, reveals that a specific DHODH IC50 value for 2-amino-5-(3-benzyloxyphenyl)nicotinic acid (CAS 1258624-91-7) has not been disclosed. The compound is structurally positioned within the amino nicotinic acid series described in patent family WO2008077639, where certain analogs reportedly demonstrate potent DHODH inhibition, but the individual quantitative activity of this precise analog remains proprietary [1]. Users considering procurement must therefore recognize that its value is currently as a critical SAR probe and synthetic intermediate rather than a biologically-validated lead compound. Its differentiation from close analogs must be rationally inferred from its unique substitution pattern until the patent assignee or independent researchers publish the corresponding binding data. This evidence gap does not diminish the compound's utility but defines its appropriate current application: exploratory medicinal chemistry rather than reference standard biology.

DHODH inhibition Binding affinity Data transparency

Optimal Research Application Scenarios for 2-Amino-5-(3-benzyloxyphenyl)nicotinic Acid


Structure-Activity Relationship (SAR) Exploration of the DHODH Ubiquinone Binding Pocket

The compound serves as a key probe to map the lipophilic sub-pocket of DHODH. Its specific 3-benzyloxyphenyl group at the 5-position, combined with the critical 2-amino donor, allows medicinal chemists to systematically interrogate the impact of this hydrophobic motif on enzyme inhibition, which is distinct from the effects of other isomers (e.g., 2- or 4-substituted benzyloxy analogs) [1]. Empirically, researchers can measure the change in IC50 resulting from its unique substitution pattern and leverage this data to design improved inhibitors .

Synthetic Intermediate for Diversifying the 2-Amino-5-aryl-nicotinic Acid Library

As a building block, 2-amino-5-(3-benzyloxyphenyl)nicotinic acid provides a functionalized scaffold that can undergo further derivatization. The benzyl protecting group can be removed to reveal a phenolic handle for additional modification, enabling the parallel synthesis of a diverse compound library around the 2-aminonicotinic acid core, a strategy documented in the patent literature for overcoming solubility challenges of first-generation DHODH inhibitors [1].

Physicochemical Benchmarking in CNS Drug-Likeness Programs

With a measured logP of ~4.2 and TPSA of ~85 Ų, the compound sits at a critical decision boundary for CNS drug-likeness [1]. It is an ideal candidate for in vitro assays (e.g., PAMPA-BBB, MDCK-MDR1 permeability) where the experimental data generated will anchor and validate computational models predicting CNS penetration for larger series of nicotinic acid-based DHODH inhibitors .

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